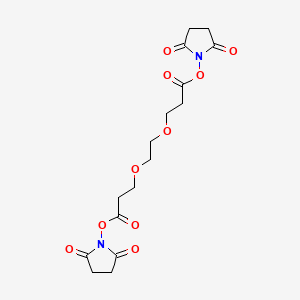
Ester de Bis-PEG2-NHS
Vue d'ensemble
Description
Bis-PEG2-NHS Ester is a polyethylene glycol (PEG) linker containing two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in bioconjugation and crosslinking applications due to its ability to react with primary amines (-NH2) on proteins, peptides, and other molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .
Applications De Recherche Scientifique
Bis-PEG2-NHS Ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of proteins, peptides, and oligonucleotides for various assays and studies.
Medicine: Utilized in the development of drug delivery systems, including antibody-drug conjugates (ADCs) and PEGylated therapeutics to enhance solubility and stability.
Mécanisme D'action
Target of Action
Bis-PEG2-NHS Ester is primarily targeted towards the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The compound interacts with its targets through the NHS ester groups. NHS esters react with primary amines at pH 7-9, forming stable amide bonds . This reaction enables the connection of biomolecules with a thiol .
Biochemical Pathways
The compound is used as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Bis-PEG2-NHS Ester is the formation of stable amide bonds with primary amines of proteins and other amine-containing molecules . This allows the compound to serve as a linker in the formation of ADCs, enabling the targeted delivery of cytotoxic drugs in cancer treatment .
Action Environment
The action of Bis-PEG2-NHS Ester is influenced by the pH of the environment. The NHS ester groups in the compound react with primary amines at a pH range of 7-9 . Therefore, the efficacy and stability of the compound can be influenced by the pH of the environment.
Analyse Biochimique
Biochemical Properties
Bis-PEG2-NHS Ester plays a significant role in biochemical reactions, particularly in the process of labeling primary amines of proteins and other biomolecules . The NHS ester groups on Bis-PEG2-NHS Ester react with primary amines at pH 7-9, forming stable amide bonds . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, facilitating numerous biochemical applications .
Cellular Effects
The effects of Bis-PEG2-NHS Ester on cells are primarily related to its ability to label proteins and other biomolecules . By labeling these molecules, Bis-PEG2-NHS Ester can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the particular biomolecules that are labeled and the context in which they are functioning.
Molecular Mechanism
At the molecular level, Bis-PEG2-NHS Ester exerts its effects through its NHS ester groups, which react with primary amines to form stable amide bonds . This reaction allows Bis-PEG2-NHS Ester to bind to proteins and other biomolecules, potentially influencing their activity and interactions . This can lead to changes in gene expression, enzyme activity, and other molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis-PEG2-NHS Ester can change over time. This is largely due to its reactivity, as the NHS ester groups can react with primary amines to form stable amide bonds . Over time, this can lead to the labeling of more and more biomolecules, potentially influencing their function and the overall behavior of the system
Metabolic Pathways
Given its reactivity, it is likely that it interacts with various enzymes and cofactors as it labels proteins and other biomolecules . The specific details of these interactions and their effects on metabolic flux or metabolite levels are not currently known.
Transport and Distribution
The transport and distribution of Bis-PEG2-NHS Ester within cells and tissues are likely influenced by its reactivity and hydrophilic nature . Its ability to form stable amide bonds with primary amines allows it to bind to a variety of biomolecules, which could influence its localization and accumulation . Specific details about its interactions with transporters or binding proteins are not currently available.
Subcellular Localization
The subcellular localization of Bis-PEG2-NHS Ester is likely to depend on the specific biomolecules it labels. By forming stable amide bonds with primary amines, it can bind to a variety of proteins and other biomolecules, potentially directing it to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG2-NHS Ester typically involves the reaction of PEG with NHS in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester groups. The product is then purified by precipitation or chromatography .
Industrial Production Methods: In industrial settings, the production of Bis-PEG2-NHS Ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Bis-PEG2-NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with amines to form stable amide bonds, making it an effective crosslinking agent .
Common Reagents and Conditions:
Reagents: Primary amines, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
Conditions: The reaction is typically carried out at pH 7.0-8.5 and room temperature for 30 minutes to 4 hours.
Major Products: The primary product of the reaction between Bis-PEG2-NHS Ester and amines is a PEGylated amide, which is stable and resistant to hydrolysis under physiological conditions .
Comparaison Avec Des Composés Similaires
- Bis-PEG3-NHS Ester
- Bis-PEG4-NHS Ester
- Bis-PEG5-NHS Ester
- Bis-PEG10-NHS Ester
- Bis-PEG25-NHS Ester
Comparison: Bis-PEG2-NHS Ester is unique due to its shorter PEG spacer, which provides a balance between solubility and reactivity. Compared to longer PEG linkers, it offers less steric hindrance, making it more suitable for applications requiring close proximity between conjugated molecules. longer PEG linkers like Bis-PEG10-NHS Ester and Bis-PEG25-NHS Ester provide greater flexibility and solubility, which can be advantageous in certain applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O10/c19-11-1-2-12(20)17(11)27-15(23)5-7-25-9-10-26-8-6-16(24)28-18-13(21)3-4-14(18)22/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORMJGWNAXHOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123502-57-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123502-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
400.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65869-63-8 | |
| Record name | 2,5-Pyrrolidinedione, 1,1′-[1,2-ethanediylbis[oxy(1-oxo-3,1-propanediyl)oxy]]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65869-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


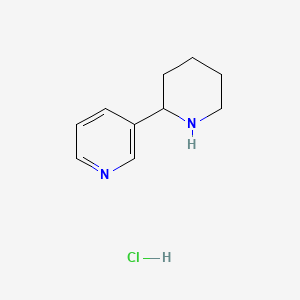
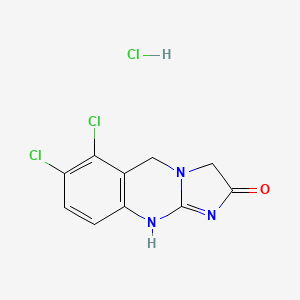
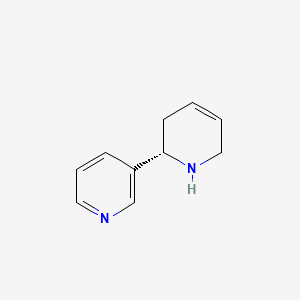
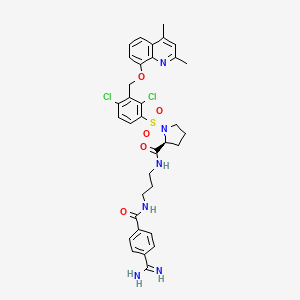
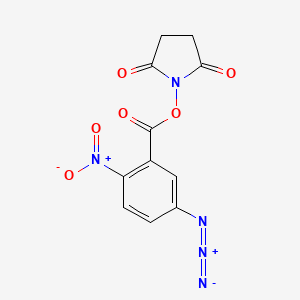
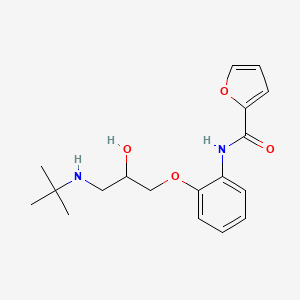
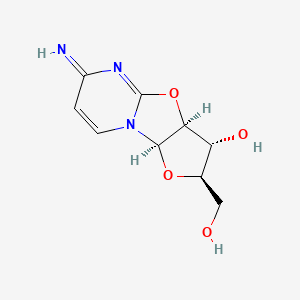
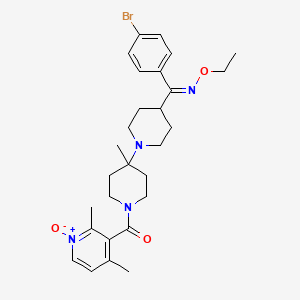
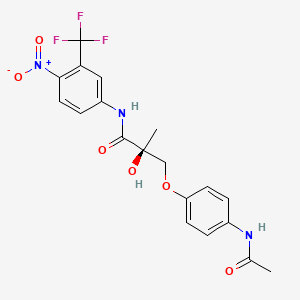
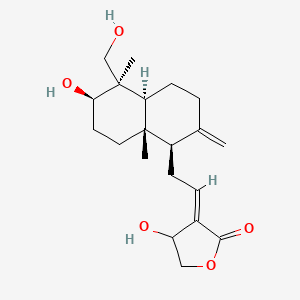
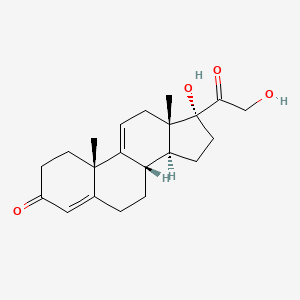
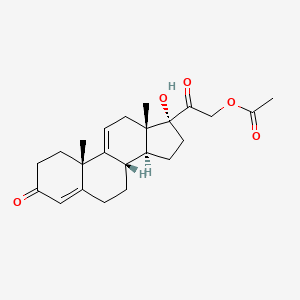

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
